molecular formula C19H20O7 B12719435 Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- CAS No. 83354-84-1

Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-

Cat. No.: B12719435
CAS No.: 83354-84-1
M. Wt: 360.4 g/mol
InChI Key: CUKBMNYURUPQJS-LULLPPNCSA-N
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Description

Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is an organic compound with a complex structure that includes both methoxy and xylopyranosyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the reagents used.

Scientific Research Applications

Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, neutralizing oxygen radicals in human cells . This activity is mediated through its functional groups, which can donate electrons to reactive oxygen species, thereby reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both methoxy and xylopyranosyloxy groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

83354-84-1

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H20O7/c1-24-13-6-2-11(3-7-13)16(21)12-4-8-14(9-5-12)26-19-18(23)17(22)15(20)10-25-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1

InChI Key

CUKBMNYURUPQJS-LULLPPNCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3C(C(C(CO3)O)O)O

Origin of Product

United States

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